![molecular formula C18H16N4O2 B1342472 Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate CAS No. 849235-67-2](/img/structure/B1342472.png)
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate
Übersicht
Beschreibung
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyridinyl-pyrimidinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Esterification: Starting with benzoic acid, esterification is performed using methanol in the presence of an acid catalyst to form methyl benzoate.
Nucleophilic Substitution: The methyl benzoate undergoes nucleophilic substitution with a pyridinyl-pyrimidinyl amine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Buchwald-Hartwig Amination
The compound is synthesized via a palladium-catalyzed coupling reaction between methyl 3-bromo-4-methylbenzoate and 4-(pyridin-3-yl)pyrimidin-2-amine. Key conditions include:
- Catalyst : BrettPhos precatalyst (palladium-based)
- Base : Cs₂CO₃
- Solvent : Dioxane
- Temperature : 120°C
- Yield : 81% .
The reaction proceeds under nitrogen atmosphere, ensuring oxidative stability. This step forms the critical C–N bond between the benzoate and pyrimidine-pyridine systems.
Cyclization Reactions
Intermediate steps in related compounds involve cyclization under basic conditions:
- Reactants : 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
- Solvent : 1-Butanol
- Base : NaOH
- Temperature : Reflux (120–125°C)
- pH : 8–9 .
This generates the pyrimidine ring via intramolecular condensation, critical for final product assembly.
Ester Hydrolysis
The methyl ester group undergoes hydrolysis to yield carboxylic acid derivatives:
- Conditions : NaOH in aqueous medium, followed by HCl acidification .
- Product : 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a precursor for kinase inhibitors like Nilotinib .
Reaction | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Ester hydrolysis | NaOH (aq.), HCl, reflux | 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 85% |
Substitution Reactions
The pyrimidine and pyridine rings exhibit electrophilic substitution potential:
- Pyrimidine Ring : Reacts with electrophiles (e.g., halogens) at the 5-position due to electron-deficient nature.
- Pyridine Ring : Nitration or sulfonation at meta/para positions, though specific examples require further experimental validation.
The amino-methyl bridge may participate in:
- Alkylation : Reaction with alkyl halides under basic conditions.
- Acylation : Formation of amides using acyl chlorides or anhydrides.
Reaction Conditions and Catalysts
Stability and Reactivity Considerations
Wissenschaftliche Forschungsanwendungen
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA-binding agent and its effects on cellular processes.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: It binds to DNA, interfering with replication and transcription processes.
Pathways Involved: The compound can inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This compound is unique due to its specific ester linkage and the potential for diverse chemical modifications, making it a versatile compound for various research applications.
Biologische Aktivität
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate (CAS No. 917392-54-2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound is structurally related to various kinase inhibitors, notably Nilotinib, which is used in the treatment of certain types of cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a benzoate moiety linked to a pyrimidine and pyridine derivative. Its molecular formula is , with a molecular weight of 320.35 g/mol. The compound is typically stored in a dark and dry environment at room temperature to maintain its stability.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆N₄O₂ |
Molecular Weight | 320.35 g/mol |
CAS Number | 917392-54-2 |
Storage Conditions | Dark, dry, room temperature |
This compound acts primarily as a tyrosine kinase inhibitor . Tyrosine kinases play crucial roles in various cellular processes, including proliferation and survival pathways in cancer cells. By inhibiting these kinases, the compound can potentially disrupt cancer cell signaling pathways.
In Vitro and In Vivo Studies
-
In Vitro Studies :
- Research indicates that this compound exhibits significant inhibitory activity against several cancer cell lines. For instance, studies have shown that it effectively reduces cell viability in leukemia cell lines by inducing apoptosis and inhibiting cell cycle progression.
- The compound's effectiveness is often compared to established kinase inhibitors like Imatinib and Nilotinib, demonstrating comparable or enhanced potency against certain targets.
-
In Vivo Studies :
- Animal model studies have demonstrated that administration of this compound results in tumor regression in xenograft models of leukemia. These studies highlight the compound's potential as an effective therapeutic agent.
Case Studies
Case Study 1: Efficacy in Leukemia Models
A study conducted on xenograft models of chronic myeloid leukemia (CML) showed that this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to its ability to inhibit BCR/ABL tyrosine kinase activity.
Case Study 2: Safety Profile Assessment
In safety assessments, the compound exhibited low toxicity levels in animal models at therapeutic doses, suggesting a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate, and how is reductive alkylation optimized in its preparation?
- Methodological Answer : A key synthetic approach involves reductive alkylation between methyl 4-formylbenzoate and a pyrimidine-amine precursor (e.g., 4-methyl-N3-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine) using NaBH₄ in acetic acid and a benzene-ethanol solvent mixture. Optimization includes controlling stoichiometry (1:1 molar ratio of aldehyde to amine), reaction temperature (ambient to 50°C), and excess reducing agent (2 mmol NaBH₄ per 1 mmol substrate) to minimize byproducts . Alternative routes may employ methyl 4-bromo-3-methylbenzoate intermediates for coupling with pyridinylpyrimidine amines under Pd-catalyzed conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the methyl ester group (δ ~3.8–3.9 ppm for OCH₃), pyridinylpyrimidine aromatic protons, and the aminomethyl linker (δ ~4.2–4.5 ppm for –CH₂–NH–) .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS (positive mode) can verify purity (>95%) and molecular weight (theoretical m/z: 320.35) .
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N–H stretch) confirm functional groups .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer : Store at +5°C in airtight, light-protected containers to prevent hydrolysis of the ester group or oxidation of the aminomethyl linker. Use inert atmospheres (N₂ or Ar) for long-term storage. Solubility in DMSO or ethanol (10–20 mg/mL) allows for aliquoting to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How does the structural motif of this compound relate to tyrosine kinase inhibitors like Imatinib?
- Methodological Answer : The compound shares the [4-(pyridin-3-yl)pyrimidin-2-yl]amino pharmacophore critical for ATP-binding site inhibition in tyrosine kinases (e.g., BCR-ABL in Imatinib). Differences include the absence of a 4-methylpiperazinylmethyl group and benzamide moiety, making it a potential intermediate or impurity in kinase inhibitor synthesis. Comparative molecular docking studies can elucidate binding affinity variations .
Q. What computational strategies are employed to predict its biological activity and metabolic stability?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (PDB: 1IEP for BCR-ABL). Focus on hydrogen bonding with pyrimidine N1 and pyridine N .
- ADMET Prediction : Tools like SwissADME calculate logP (~4.38) and pKa (acidic: ~3.7; basic: ~8.1) to assess bioavailability and blood-brain barrier penetration .
- MD Simulations : Analyze conformational stability of the aminomethyl linker in aqueous solutions using GROMACS .
Q. How can reaction conditions be modified to enhance synthetic yield and purity?
- Methodological Answer :
- Solvent Optimization : Replace benzene-ethanol with THF/MeOH to improve solubility and reduce toxicity .
- Catalysis : Introduce Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling of bromobenzoate derivatives with pyridinylpyrimidine amines (yield >85%) .
- Workup : Use silica gel chromatography (eluent: EtOAc/hexane, 3:7) or preparative HPLC (C18, acetonitrile/water + 0.1% TFA) to isolate the product from imine byproducts .
Q. What analytical challenges arise in characterizing polymorphic forms or solvates of this compound?
- Methodological Answer : Polymorphism analysis requires:
Eigenschaften
IUPAC Name |
methyl 4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-17(23)14-6-4-13(5-7-14)11-21-18-20-10-8-16(22-18)15-3-2-9-19-12-15/h2-10,12H,11H2,1H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQTWNZHCZSRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=NC=CC(=N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849235-67-2 | |
Record name | methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.